molecular formula C20H34N2O5S B15204373 tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate

tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate

Katalognummer: B15204373
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: XLCZWNJOTKGIJG-QEEYODRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate: is a complex organic compound that features a bicyclic structure, a sulfonyl group, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate typically involves multi-step organic reactions. The key steps may include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution or other coupling reactions.

    Protection of functional groups: The tert-butyl group is often introduced as a protecting group for the carbamate functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the bicyclic structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.

Industry

In industrial applications, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate: can be compared to other sulfonyl-containing piperidine derivatives or bicyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C20H34N2O5S

Molekulargewicht

414.6 g/mol

IUPAC-Name

tert-butyl N-[(3S)-1-[[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methylsulfonyl]piperidin-3-yl]carbamate

InChI

InChI=1S/C20H34N2O5S/c1-18(2,3)27-17(24)21-15-7-6-10-22(12-15)28(25,26)13-20-9-8-14(11-16(20)23)19(20,4)5/h14-15H,6-13H2,1-5H3,(H,21,24)/t14-,15+,20-/m1/s1

InChI-Schlüssel

XLCZWNJOTKGIJG-QEEYODRMSA-N

Isomerische SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N3CCC[C@@H](C3)NC(=O)OC(C)(C)C)C

Kanonische SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCC(C3)NC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.